

# Application Notes and Protocols: Barium Tungstate for Anti-Counterfeiting Applications

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Compound of Interest					
Compound Name:	Barium tungstate				
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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Counterfeiting is a significant global issue affecting various sectors, including pharmaceuticals, luxury goods, and official documents. The development of advanced anti-counterfeiting technologies is crucial to ensure product authenticity and consumer safety. Luminescent materials have emerged as a promising solution for creating covert security features. **Barium tungstate** (BaWO<sub>4</sub>), a chemically and thermally stable inorganic compound, serves as an excellent host material for rare-earth ions, enabling the production of phosphors with unique and tunable luminescent properties. When doped with specific rare-earth elements, **barium tungstate** nanoparticles exhibit distinct up-conversion or down-shifting luminescence, emitting visible light upon excitation with invisible ultraviolet (UV) or near-infrared (NIR) light. This property makes them ideal for incorporation into security inks, creating markings that are invisible under normal lighting conditions but reveal a specific color under a dedicated light source, thus providing a robust and difficult-to-replicate anti-counterfeiting measure.

These application notes provide detailed protocols for the synthesis of rare-earth doped **barium tungstate** nanoparticles, their formulation into a security ink, and the subsequent application and verification of anti-counterfeiting labels.

## **Data Presentation**



The luminescent properties of **barium tungstate** are highly dependent on the choice of rareearth dopant. The following table summarizes the key optical characteristics of BaWO<sub>4</sub> doped with various rare-earth ions, providing a comparative overview for selecting the appropriate phosphor for a specific anti-counterfeiting application.

Dopant (RE³+)	Excitation Wavelength (nm)	Major Emission Peaks (nm)	Emitted Color	Luminescence Lifetime (µs)
Dy <sup>3+</sup>	325[1][2]	479, 572, 658[3]	Yellow[1][2]	9.514 - 13.693[4]
Tb <sup>3+</sup>	325[1][2]	544[1][2]	Green[1][2]	Not specified
Sm³+	325[1][2]	560, 598, 640[3]	Red[1][2]	Not specified
Er <sup>3+</sup> , Yb <sup>3+</sup> (co-doped)	980	523, 551 (Green), 661 (Red)	Green to Red	Not specified

## **Experimental Protocols**

## Protocol 1: Synthesis of Rare-Earth Doped Barium Tungstate Nanoparticles via Co-Precipitation

This protocol describes the synthesis of Dysprosium-doped **barium tungstate** (BaWO<sub>4</sub>:Dy<sup>3+</sup>) nanoparticles. The same procedure can be followed for other rare-earth dopants by substituting the corresponding rare-earth nitrate.

#### Materials:

- Barium nitrate (Ba(NO<sub>3</sub>)<sub>2</sub>)
- Sodium tungstate dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O)
- Dysprosium (III) nitrate pentahydrate (Dy(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O) (or other rare-earth nitrate)
- · Deionized water
- Ethanol







#### Equipment:

- Beakers
- Magnetic stirrer
- Centrifuge
- Oven
- Tube furnace
- Alumina crucibles

#### Procedure:

- Precursor Solution A: Dissolve a stoichiometric amount of barium nitrate and the desired molar percentage of dysprosium (III) nitrate pentahydrate in deionized water with vigorous stirring. For example, for a 7 mol% Dy<sup>3+</sup> doping, use a molar ratio of 0.93:0.07 for Ba(NO<sub>3</sub>)<sub>2</sub>:Dy(NO<sub>3</sub>)<sub>3</sub>.
- Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of sodium tungstate dihydrate in deionized water with stirring.
- Co-Precipitation: Slowly add Solution B dropwise into Solution A under continuous stirring. A
  white precipitate will form immediately.
- Aging: Continue stirring the mixture for 1 hour at room temperature to allow the precipitate to age.
- Washing: Collect the precipitate by centrifugation. Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
- Drying: Dry the washed precipitate in an oven at 80°C overnight.
- Calcination: Place the dried powder in an alumina crucible and calcine in a tube furnace at 900°C for 5 hours to promote crystallization and enhance luminescent properties.[1][2]



• Characterization: The resulting BaWO<sub>4</sub>:Dy<sup>3+</sup> nanoparticles can be characterized using X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) for morphology, and photoluminescence (PL) spectroscopy to determine the excitation and emission spectra.

## Protocol 2: Synthesis of Rare-Earth Doped Barium Tungstate Nanorods via Hydrothermal Method

This protocol provides a general guideline for the hydrothermal synthesis of **barium tungstate** nanorods. Specific parameters may need to be optimized depending on the desired morphology and dopant.[5]

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- Barium chloride (BaCl<sub>2</sub>)
- Sodium tungstate dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O)
- Desired rare-earth chloride (e.g., ErCl<sub>3</sub>, YbCl<sub>3</sub>)
- Cetyltrimethylammonium bromide (CTAB) surfactant
- Deionized water

#### Equipment:

- Beakers
- Magnetic stirrer
- · Teflon-lined stainless-steel autoclave
- Oven
- Centrifuge

#### Procedure:



- Precursor Solution: Prepare an aqueous solution containing barium chloride, sodium tungstate, and the desired rare-earth chloride(s) in stoichiometric amounts.
- Add Surfactant: Dissolve CTAB in the precursor solution with stirring. CTAB acts as a template to guide the growth of nanorods.[5]
- Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave.
   Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).
- Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
   Collect the resulting white precipitate by centrifugation.
- Washing: Wash the product with deionized water and ethanol several times to remove any remaining reactants and surfactant.
- Drying: Dry the final product in an oven at 60-80°C.

# Protocol 3: Formulation of Barium Tungstate-Based Security Ink

This protocol describes the formulation of a screen-printable security ink using the synthesized luminescent nanoparticles.

#### Materials:

- Rare-earth doped BaWO<sub>4</sub> nanoparticles (from Protocol 1 or 2)
- Polyvinyl chloride (PVC) or Polyvinyl alcohol (PVA) as a binder
- Ethanol and Glycerol as solvents/vehicles[3]
- Surfactant/Dispersant (optional, to improve particle dispersion)

#### Equipment:

Beaker



- Ultrasonic bath or probe sonicator
- Stirrer

#### Procedure:

- Binder Solution: Prepare a binder solution by dissolving PVC or PVA in a suitable solvent.
- Nanoparticle Dispersion: Disperse the synthesized BaWO<sub>4</sub> nanoparticles in a mixture of ethanol and glycerol (e.g., a 2:1 ratio of ethanol to glycerol).[3] A typical concentration of nanoparticles in the ink can be around 15% (w/w).
- Sonication: Use an ultrasonic bath or probe sonicator to break down any agglomerates and ensure a uniform dispersion of the nanoparticles in the solvent mixture.
- Mixing: Gradually add the nanoparticle dispersion to the binder solution while stirring.
   Continue stirring until a homogeneous ink is formed. The viscosity of the ink can be adjusted by varying the solvent and binder content to meet the requirements of the printing method.[3]

## Protocol 4: Application and Verification of the Anti-Counterfeiting Label

This protocol outlines the process of applying the security ink to a substrate and verifying the luminescent security feature.

#### Materials:

- Formulated security ink (from Protocol 3)
- Substrate (e.g., paper, polymer film, banknote)
- Screen printing setup (screen with desired mesh, squeegee)
- UV or NIR light source for excitation
- Spectrometer or a dedicated reader for verification (optional)

#### Equipment:



- Screen printer
- Curing/drying oven or lamp

#### Procedure:

- Screen Printing:
  - Select a screen with an appropriate mesh size (e.g., 80-200 mesh, depending on the desired print resolution and ink viscosity).[7]
  - Apply the formulated security ink onto the screen.
  - Use a squeegee with a suitable hardness (e.g., 60-70 Shore A) and angle (e.g., 45-60 degrees) to print the desired pattern or information onto the substrate.
  - Maintain a consistent squeegee pressure (e.g., 5-10 N) and printing speed (e.g., 30-50 mm/s) for uniform ink deposition.[7]
- Curing/Drying: Cure or dry the printed label according to the specifications of the ink binder and solvent system. This may involve air drying or heating in an oven.
- Verification:
  - Under ambient light, the printed mark should be invisible or appear as a transparent layer.
  - Illuminate the label with the appropriate excitation light source (e.g., a 325 nm UV lamp for Dy<sup>3+</sup>, Tb<sup>3+</sup>, Sm<sup>3+</sup> doped BaWO<sub>4</sub>, or a 980 nm NIR laser for Er<sup>3+</sup>, Yb<sup>3+</sup> co-doped BaWO<sub>4</sub>).
  - The printed pattern will become visible, emitting the characteristic color of the doped phosphor (e.g., yellow for Dy³+, green for Tb³+, red for Sm³+).
  - For a higher level of security, the emission spectrum can be verified using a spectrometer to confirm the exact emission peaks.

# Visualizations

## **Up-conversion Luminescence Mechanism**



```
// Energy Levels node [fillcolor="#F1F3F4", fontcolor="#202124"]; G_Yb [label="{}^2F_7/{}^2 (Yb{}^3+)"]; E_Yb [label="{}^2F_5/{}^2 (Yb{}^3+)"]; G_Er [label="{}^4I_{15}/{}^2 (Er{}^3+)"]; I11_Er [label="{}^4I_{11}/{}^2 (Er{}^3+)"]; F7_Er [label="{}^4F_7/{}^2 (Er{}^3+)"]; H11_Er [label="{}^2H_{11}/{}^2 (Er{}^3+)"]; S3_Er [label="{}^4S_3/{}^2 (Er{}^3+)"]; F9_Er [label="{}^4F_9/{}^2 (Er{}^3+)"];
```

// Positioning {rank=same; G\_Yb; G\_Er;} {rank=same; E\_Yb; I11\_Er;} {rank=same; F7\_Er;} {rank=same; H11\_Er; S3\_Er;} {rank=same; F9\_Er;}

// Excitation  $G_Yb \rightarrow E_Yb$  [label="980 nm\nexcitation", color="#EA4335", fontcolor="#202124"];

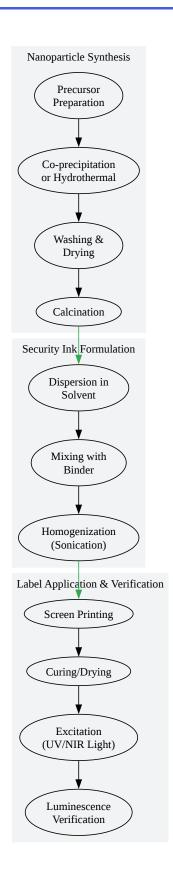
// Energy Transfer E\_Yb -> G\_Yb [style=dashed, arrowhead=none, color="#4285F4"]; G\_Er -> I11\_Er [style=dashed, color="#4285F4", label="ET1"]; E\_Yb -> G\_Yb [style=dashed, arrowhead=none, color="#4285F4"]; I11\_Er -> F7\_Er [style=dashed, color="#4285F4", label="ET2"];

// Non-radiative Relaxation F7\_Er -> H11\_Er [label="NR", style=dotted, color="#5F6368"]; H11\_Er -> S3\_Er [label="NR", style=dotted, color="#5F6368"]; S3\_Er -> F9\_Er [label="NR", style=dotted, color="#5F6368"];

// Radiative Emission H11\_Er -> G\_Er [label="Green Emission\n(~523 nm)", color="#34A853", fontcolor="#202124"]; S3\_Er -> G\_Er [label="Green Emission\n(~551 nm)", color="#34A853", fontcolor="#202124"]; F9\_Er -> G\_Er [label="Red Emission\n(~661 nm)", color="#EA4335", fontcolor="#202124"]; } END\_DOT Up-conversion energy transfer process in Yb $^{3+}$ /Er $^{3+}$  codoped BaWO $^{4}$ .

## **Experimental Workflow: From Synthesis to Verification**





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